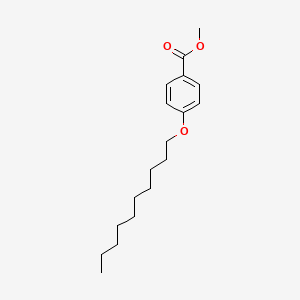

Methyl 4-(decyloxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry Research

Benzoate esters constitute a significant class of organic compounds that are pivotal as intermediates and building blocks across various sectors, including pharmaceuticals, polymers, and solvents. mdpi.comstevens.edu The synthesis of these esters is a fundamental topic in organic chemistry, with extensive research dedicated to developing efficient and sustainable methodologies, such as visible light-promoted synthesis, to avoid harsh reaction conditions. mdpi.com

The synthesis of Methyl 4-(decyloxy)benzoate itself is illustrative of common reactions in benzoate ester chemistry. A typical laboratory synthesis involves the alkylation of methyl 4-hydroxybenzoate (B8730719) with a decyl halide, such as 1-bromodecane. rsc.orgbeilstein-journals.org This reaction is generally carried out in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent, which facilitates the nucleophilic substitution to form the ether linkage. rsc.orgbeilstein-journals.org This straightforward synthesis makes this compound and its homologs readily accessible for further investigation and as precursors for more complex molecules. beilstein-journals.org Research within this area also extends to the enzymatic hydrolysis of benzoate esters to understand reaction mechanisms and biocatalysis. emerginginvestigators.org

Significance in Advanced Materials Science Investigations

The primary significance of this compound in academic research lies in its application within advanced materials science, particularly in the field of liquid crystals. evitachem.comresearchgate.nettandfonline.com The compound's molecular structure, which combines a rigid aromatic core (the benzoate group) with a flexible long alkyl chain (the decyloxy group), is a classic design for molecules that exhibit mesomorphic behavior—phases of matter intermediate between conventional liquids and solid crystals.

While this compound itself is a precursor, its derivatives are actively studied for their liquid crystalline properties. researchgate.nettandfonline.comresearchgate.net The length of the alkyl chain is a critical factor that influences the type of liquid crystal phase (mesophase) and the temperature range over which it is stable. evitachem.com For instance, related compounds with varying alkyl chain lengths are synthesized to systematically study their impact on mesomorphic properties. evitachem.com Research on derivatives has shown the formation of specific mesophases, such as the smectic A (SmA) phase, where molecules are arranged in layers. researchgate.nettandfonline.com These properties are crucial for applications in optical and electro-optical devices, such as liquid crystal displays (LCDs). evitachem.comtandfonline.com

Current Scope of Academic Research on the Chemical Compound and Its Derivatives

Current academic research on this compound primarily treats it as a foundational molecule for the synthesis of more complex, functional materials. The focus is on creating derivatives with tailored properties for specific applications, especially in the realm of liquid crystals.

A significant area of investigation involves the synthesis of calamitic (rod-shaped) liquid crystals. Researchers have synthesized complex derivatives by incorporating other functional groups and aromatic rings onto the this compound structure. A notable example is methyl 4-(4ʹ-(4ʺ-(decyloxy)benzyloxy) benzylideneamino)benzoate (M3BA), a polar calamitic liquid crystal. researchgate.nettandfonline.comfigshare.com The synthesis and characterization of such derivatives involve a range of analytical techniques, including:

Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and associated thermodynamic parameters. researchgate.nettandfonline.comresearchgate.net

Polarizing Optical Microscopy (POM) to identify the specific textures of the liquid crystal phases. researchgate.nettandfonline.com

X-ray Diffraction (XRD) to study the structural properties and molecular arrangement within the mesophases, such as layer thickness in smectic phases. researchgate.nettandfonline.com

Raman Spectroscopy to investigate molecular-level structural changes that occur during phase transitions. tandfonline.com

Furthermore, research extends to using derivatives of this compound as components in liquid crystal mixtures or as chiral dopants to induce helical structures in nematic or smectic phases. rsc.org Studies also explore the self-assembly of related hydrazine (B178648) derivatives on surfaces, where this compound serves as the initial synthetic starting material. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYKKUGCNXURBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393789 | |

| Record name | methyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62443-10-1 | |

| Record name | Benzoic acid, 4-(decyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62443-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Pathways

Synthesis of Methyl 4-(decyloxy)benzoate as a Primary Building Block

The synthesis of this compound is a critical first step in the production of its numerous derivatives. This section details the established methods for its preparation and its role as an intermediate in sequential organic synthesis.

Established Reaction Conditions and Precursor Utilization

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. In this specific case, the precursors are methyl 4-hydroxybenzoate (B8730719) and 1-bromodecane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of methyl 4-hydroxybenzoate with a suitable base, acts as a nucleophile and attacks the primary carbon atom of 1-bromodecane, displacing the bromide ion. wikipedia.org

Established reaction conditions typically involve refluxing the precursors in the presence of a weak inorganic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like 2-butanone (B6335102) (methyl ethyl ketone) or acetone. tubitak.gov.trmdpi.com The base is crucial for the in-situ generation of the phenoxide nucleophile. The reaction is generally carried out over a period of several hours to ensure complete conversion.

Table 1: Established Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Reference(s) |

| Precursors | Methyl 4-hydroxybenzoate, 1-bromodecane | tubitak.gov.trrsc.org |

| Reaction Type | Williamson Ether Synthesis (O-alkylation) | masterorganicchemistry.comwikipedia.org |

| Base | Potassium Carbonate (K₂CO₃) | tubitak.gov.trmdpi.com |

| Solvent | 2-Butanone or Acetone | tubitak.gov.trmdpi.com |

| Temperature | Reflux | tubitak.gov.trmdpi.com |

| Duration | 24 hours or more | tubitak.gov.tr |

Role in Sequential Organic Synthesis of Complex Molecules

This compound rarely serves as the final product but rather as a crucial intermediate or building block. Its primary role is as a precursor to 4-(decyloxy)benzoic acid. mdpi.comrsc.org The methyl ester group can be readily hydrolyzed under basic conditions, typically using a solution of sodium hydroxide (B78521) in ethanol, to yield the corresponding carboxylic acid. tubitak.gov.tr

This resulting 4-(decyloxy)benzoic acid is the key component that is subsequently incorporated into more complex molecular structures. The presence of the long decyloxy chain is instrumental in inducing or modifying the liquid crystalline properties of the final molecules. tandfonline.com Therefore, the initial synthesis of this compound is a pivotal step in the multi-step synthesis of these advanced materials.

Design and Synthesis of Derivatives Incorporating the 4-(Decyloxy)benzoate Moiety

The 4-(decyloxy)benzoate moiety, derived from this compound, has been extensively used in the design and synthesis of various functional molecules. The following subsections explore some of the key classes of derivatives.

Schiff Base-Based Liquid Crystalline Systems

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, and they are a cornerstone in the design of thermotropic liquid crystals. nih.govmdpi.com The 4-(decyloxy)benzoic acid, obtained from the hydrolysis of this compound, is a common component in the synthesis of Schiff base liquid crystals.

Typically, the 4-(decyloxy)benzoic acid is first converted to its acid chloride, which then reacts with an appropriate aminophenol to form an ester linkage. Subsequently, the resulting molecule, which now contains a terminal aldehyde or amino group, undergoes a condensation reaction with a corresponding aniline (B41778) or benzaldehyde (B42025) derivative to form the central Schiff base (imine) linkage. The long decyloxy chain plays a crucial role in promoting the formation of mesophases. utar.edu.my

For instance, Schiff base/ester liquid crystals have been synthesized where the 4-(decyloxy)benzoate unit is linked to a Schiff base core, with various terminal groups attached to the other end of the molecule. nih.gov These modifications allow for the fine-tuning of the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.

Hybrid Molecular Architectures with Ether Linkages

The ether linkage formed during the synthesis of this compound is a fundamental feature that is carried through to its derivatives. In many hybrid molecular architectures, the 4-(decyloxy)benzoate moiety is connected to other molecular fragments or a central core through additional ether or ester linkages.

An example includes calamitic (rod-shaped) liquid crystals composed of multiple aromatic rings connected by ester groups. In the synthesis of such molecules, 4-(decyloxy)benzoic acid can be esterified with a substituted phenol, creating a multi-ring system where the decyloxy group acts as a terminal flexible chain. tubitak.gov.trnih.gov These flexible tails are essential for the formation and stability of liquid crystalline phases.

Functionalization of Cyclotriphosphazene (B1200923) Cores

Cyclotriphosphazenes, which have a six-membered inorganic ring of alternating phosphorus and nitrogen atoms (N₃P₃), serve as versatile scaffolds for the creation of multifunctional materials. mdpi.com The high reactivity of the P-Cl bonds in hexachlorocyclotriphosphazene (HCCP) allows for the nucleophilic substitution and attachment of various organic side arms. mdpi.commdpi.com

The 4-(decyloxy)benzoate moiety has been successfully grafted onto cyclotriphosphazene cores to create novel star-shaped molecules with potential applications as liquid crystals and fire-retardant materials. rsc.org In a typical synthetic route, this compound is first hydrolyzed to 4-(decyloxy)benzoic acid. This acid is then converted into a more complex side chain, for example, by creating an amide linkage with a nitrophenyl group, followed by reduction of the nitro group to an amine. mdpi.com This amine-terminated molecule can then be reacted with a functionalized cyclotriphosphazene core, for instance, one bearing aldehyde groups, to form Schiff base linkages.

In another approach, a phenol-containing intermediate is reacted with hexachlorocyclotriphosphazene, leading to the formation of a hexasubstituted cyclotriphosphazene with six 4-(decyloxy)benzoate-containing arms attached via phenoxy linkages. rsc.org These complex structures often exhibit interesting self-assembly properties and enhanced thermal stability.

Tetrazole-Linked Analogues and Their Preparation

The synthesis of tetrazole-linked analogues of this compound involves the chemical transformation of the ester functional group into a tetrazole ring. The tetrazole moiety is frequently utilized in medicinal chemistry as a bioisostere for the carboxylic acid group. imist.mahilarispublisher.com The primary synthetic route proceeds through the conversion of the methyl benzoate (B1203000) group into a nitrile, which then undergoes a cycloaddition reaction with an azide (B81097) source to form the 5-substituted tetrazole ring.

Hydrolysis to Carboxylic Acid : The methyl ester is first hydrolyzed under basic or acidic conditions to yield 4-(decyloxy)benzoic acid.

Conversion to Nitrile : The resulting carboxylic acid is converted into the corresponding nitrile, 4-(decyloxy)benzonitrile (B7865312). This transformation can be achieved through various methods, such as conversion to a primary amide followed by dehydration.

Cycloaddition to Form Tetrazole : The key step is the [2+3] cycloaddition reaction between the nitrile group of 4-(decyloxy)benzonitrile and an azide. nih.gov This is the most common and widely described method for synthesizing 5-substituted tetrazoles. imist.manih.gov

The cycloaddition reaction is typically performed by heating the nitrile with an azide source, such as sodium azide (NaN₃). imist.ma To facilitate the reaction, additives like amine salts (e.g., triethylamine (B128534) hydrochloride) or Lewis acids (e.g., zinc chloride, aluminum chloride) are often employed. imist.masciensage.infoorganic-chemistry.org The use of a Lewis acid catalyst can activate the nitrile group, enhancing the rate of the azide-nitrile cycloaddition. organic-chemistry.org The reaction is commonly carried out in a suitable solvent like toluene (B28343) or N,N-dimethylformamide (DMF). imist.mahilarispublisher.com Upon successful cycloaddition and subsequent acidic workup, the final product, 5-(4-(decyloxy)phenyl)-1H-tetrazole, is obtained. imist.ma The resulting tetrazole ring can exist in two tautomeric forms, 1H and 2H. imist.ma

The table below summarizes the synthetic pathway from the nitrile intermediate.

| Step | Reactant | Reagents | Product | Reaction Type |

| 3 | 4-(decyloxy)benzonitrile | 1. Sodium Azide (NaN₃), Triethylamine hydrochloride (Et₃N·HCl) 2. Acid (e.g., HCl) | 5-(4-(decyloxy)phenyl)-1H-tetrazole | [2+3] Cycloaddition |

Liquid Crystalline Behavior and Mesophase Characterization

Mesomorphic Phase Transitions and Polymorphism

The Smectic A (SmA) phase is characterized by a layered structure where the long axes of the molecules are, on average, oriented perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, resembling a two-dimensional liquid. The presence of a long, flexible decyloxy chain in methyl 4-(decyloxy)benzoate strongly favors the formation of a SmA mesophase due to the increased van der Waals interactions between the aliphatic chains, which promotes the segregation of the molecules into layers.

In a related, more complex molecule, methyl 4-(4ʹ-(4ʹʹ-(decyloxy)benzyloxy) benzylideneamino)benzoate (M3BA), a Smectic A mesophase with a focal conic texture has been observed over a wide temperature range researchgate.net. This texture is a characteristic optical feature of the SmA phase when observed under a polarizing optical microscope.

The nematic (N) phase is less ordered than the smectic phase, possessing long-range orientational order of the molecular long axes but no positional order. For many homologous series of calamitic liquid crystals, a nematic phase is observed at temperatures above the smectic phase or exclusively in homologues with shorter alkyl chains. In the series of 4-ethoxy phenyl-4'-n-alkoxy benzoates, the members with octyloxy and decyloxy chains exhibit both smectic and nematic phases, indicating a transition from the more ordered smectic phase to the nematic phase upon heating before reaching the isotropic liquid state derpharmachemica.com. The stability of the nematic phase generally decreases as the terminal alkyl chain length increases, giving way to the more stable smectic ordering.

In some calamitic liquid crystals, particularly those with polar terminal groups, the layer spacing in the SmA phase, as determined by X-ray diffraction, can be significantly larger than the length of a single molecule. This leads to the formation of partially bilayer (SmAd) or fully bilayer (SmA2) structures. In these arrangements, molecules within a layer interdigitate to varying extents.

For the related compound M3BA, which contains the this compound moiety, X-ray diffraction studies have shown that the layer thickness in the SmA phase is greater than the optimized length of a single molecule. This observation strongly indicates the formation of a partially bilayer SmA phase, where the molecules of adjacent layers are interdigitated researchgate.net. This type of packing is often driven by the interactions between the polar and non-polar segments of the molecules.

Influence of Molecular Architecture on Mesomorphism

The liquid crystalline properties of this compound are intrinsically linked to its molecular structure. Variations in the length of the terminal alkyloxy chain or modifications to the linking groups can have a profound impact on the types of mesophases formed and their thermal stability.

The length of the terminal alkyloxy chain is a critical determinant of mesophase behavior in calamitic liquid crystals. As the chain length increases in a homologous series, the melting point of the solid crystal generally decreases, and the clearing point (the temperature of the transition to the isotropic liquid) tends to show an alternating (odd-even) effect before leveling off or decreasing for very long chains.

More significantly, increasing the chain length enhances the stability of smectic phases at the expense of nematic phases. The longer chains lead to stronger intermolecular attractive forces, which favor the layered arrangement of the smectic phase. In the 4-ethoxy phenyl-4'-n-alkoxy benzoates series, the smectic phase appears for the octyloxy derivative and becomes the only observed mesophase for the dodecyloxy derivative, completely suppressing the nematic phase derpharmachemica.com. This trend suggests that the decyloxy chain of this compound is of sufficient length to promote stable smectic ordering.

The following table illustrates the effect of the terminal alkyloxy chain length on the transition temperatures of the 4-ethoxy phenyl-4'-n-alkoxy benzoates homologous series, which serves as a model for the expected behavior of methyl 4-(alkoxy)benzoates.

| n-Alkyloxy Chain | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|

| Propyloxy | - | 147.0 |

| Butyloxy | - | 155.0 |

| Pentyloxy | - | 141.0 |

| Hexyloxy | - | 135.0 |

| Octyloxy | 61.0 | 117.0 |

| Decyloxy | 77.0 | 110.0 |

| Dodecyloxy | 76.0 | 102.0 |

Table 1. Transition Temperatures for the 4-Ethoxy phenyl-4'-n-alkoxy benzoates Homologous Series. Data extracted from Der Pharma Chemica, 2011, 3 (3):207-212 derpharmachemica.com.

Replacing the ester linkage with other groups, such as an ether (-O-) or a Schiff base (-CH=N-), can alter the mesophase stability and the types of phases observed. For instance, Schiff base linkages are known to enhance the stability of the nematic phase due to the increased length and polarizability of the molecular core. In a comparative study of Schiff base/ester liquid crystals, it was found that the location and orientation of the ester and Schiff base linkages have a significant effect on the thermal stability and the type of mesophase formed derpharmachemica.com. The replacement of an ester group with a Schiff base can lead to changes in the intermolecular interactions, thereby influencing the packing of the molecules and the resulting liquid crystalline phases.

Effect of Aromatic Ring Inclusion and Conformation on Mesophase Behavior

The introduction of an additional aromatic ring into the molecular core significantly influences the mesomorphic behavior of benzoate (B1203000) derivatives. A comparative analysis between the 4-n-alkoxybenzoic acid methyl esters and the 4'-n-alkoxydiphenyl-4-carboxylic acids and their esters provides clear evidence of this effect. While the former series, which includes this compound, does not typically exhibit liquid crystallinity, the latter series, featuring a biphenyl core, displays highly stable mesophases.

The inclusion of a second benzene (B151609) ring enhances the rigidity and linearity of the molecular core. This extension of the conjugated system leads to stronger anisotropic intermolecular attractions, primarily van der Waals forces, which are crucial for the formation and stabilization of liquid crystalline phases. The increased molecular length-to-breadth ratio in the biphenyl derivatives is a key factor in promoting the alignment of molecules along a common axis, a prerequisite for calamitic mesophases.

For instance, studies on biphenyl-yl-4-(alkoxy)benzoates have shown the presence of nematic and smectic A phases, particularly for longer alkoxy chain lengths. In contrast, their single phenyl ring counterparts remain isotropic liquids upon melting. This demonstrates that the addition of the second aromatic ring is a critical structural modification for inducing mesomorphism in this class of compounds.

Table 1: Comparison of Mesomorphic Properties of Phenyl Benzoate and Biphenyl Benzoate Derivatives

| Compound Class | Number of Aromatic Rings | Typical Mesophase Behavior | Rationale |

|---|---|---|---|

| Methyl 4-n-alkoxybenzoates | 1 | Non-mesomorphic | Insufficient intermolecular cohesion due to shorter molecular length and inability to form stable dimers. |

| 4'-n-Alkoxydiphenyl-4-carboxylates | 2 | Nematic, Smectic A | Enhanced intermolecular forces and greater molecular length due to the biphenyl core promote mesophase stability. |

Correlation between Molecular Geometry and Liquid Crystalline Properties

The correlation between molecular geometry and the exhibition of liquid crystalline properties is fundamental to the design and understanding of mesogenic materials. In the case of this compound and its analogues, the geometry of the molecular core is the primary determinant of their phase behavior.

The linear, elongated geometry of calamitic liquid crystals is essential for the formation of anisotropic phases. The single benzene ring in this compound, while providing some rigidity, results in a molecule that is not sufficiently anisotropic to overcome thermal agitation and form a stable mesophase upon melting. The relatively weak dipole of the ester group and the van der Waals forces associated with the decyloxy chain and the single phenyl ring are inadequate for maintaining the orientational order required for a nematic or smectic phase.

By extending the rigid core through the inclusion of a second aromatic ring, as seen in biphenyl benzoate derivatives, the molecular geometry becomes significantly more elongated and rigid. This modification directly enhances the anisotropy of the molecule, leading to a substantial increase in the clearing temperatures (the temperature at which the liquid crystal transitions to an isotropic liquid). The enhanced planarity and increased surface area of the biphenyl core facilitate more effective molecular packing and stronger intermolecular interactions, which are necessary for the stabilization of the liquid crystalline state. Therefore, the transition from a single phenyl ring to a biphenyl core represents a critical geometric alteration that directly correlates with the emergence and stability of mesophases in this family of compounds.

Advanced Spectroscopic and Diffraction Analyses for Molecular Structural Changes and Dynamics

Temperature-Dependent Micro-Raman Spectroscopy for Phase Transition Elucidation

Temperature-dependent Micro-Raman spectroscopy is a powerful non-destructive technique to probe the molecular-level changes that occur during the phase transitions of liquid crystals. By analyzing the vibrational modes of the molecules, insights into structural rearrangements and intermolecular interactions can be obtained.

Analysis of Raman Marker Bands

For a molecule like Methyl 4-(decyloxy)benzoate, specific Raman bands would serve as markers for monitoring structural changes. These would include:

C–H in-plane bending: Vibrations of the C-H bonds on the phenyl ring are sensitive to the local environment and molecular packing. Changes in the position and width of these bands can indicate alterations in intermolecular interactions during a phase transition.

C=C stretching: The stretching vibrations of the aromatic C=C bonds are indicative of the electronic structure and conjugation within the benzene (B151609) ring. Shifts in these bands can reflect changes in the planarity and packing of the aromatic cores.

C=O stretching: The carbonyl (C=O) stretching mode of the ester group is particularly sensitive to hydrogen bonding and dipolar interactions. Significant changes in this band's frequency and shape would be expected at the transition between different mesophases or from a crystalline to a liquid crystalline state.

Insights into Molecular Rearrangement and Conformational Changes during Phase Transitions

By tracking the temperature evolution of these Raman marker bands, one could deduce the nature of the molecular rearrangements. For instance, a sudden shift or broadening of peaks at a specific temperature would signify a phase transition. This data allows for the elucidation of how the decyloxy chain might change its conformation (e.g., from an all-trans to a more disordered state) and how the packing of the benzoate (B1203000) core is altered during the transition between crystalline, smectic, and isotropic phases.

X-ray Diffraction (XRD) Studies for Supramolecular Organization

X-ray diffraction is an essential technique for determining the long-range order and structural parameters of liquid crystalline phases.

Determination of Smectic Layer Thickness and Molecular Arrangement

In a potential smectic phase of this compound, XRD would be used to measure the layer thickness (d-spacing). This is achieved by analyzing the position of the sharp, low-angle diffraction peaks corresponding to the periodic arrangement of the layers. By comparing the experimentally determined layer thickness with the calculated molecular length, information about the molecular arrangement within the layers (e.g., tilted or interdigitated) can be inferred.

Investigation of Bimorphic Behavior in Liquid Crystalline Phases

Bimorphism, the existence of two different crystalline forms, can be investigated using temperature-controlled XRD. If this compound were to exhibit such behavior, distinct diffraction patterns corresponding to the two crystalline forms would be observed under different thermal conditions. This could influence the subsequent liquid crystalline phases that are formed upon heating.

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Conformational Analysis in Mesophases

NMR and FT-IR spectroscopy provide complementary information regarding the structure and dynamics of liquid crystal molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy in the isotropic phase would confirm the molecular structure of this compound. In the liquid crystalline mesophases, solid-state NMR techniques could provide information on molecular orientation and dynamics. For example, by analyzing the anisotropic interactions, the degree of molecular order can be determined.

Fourier Transform Infrared (FT-IR) Spectroscopy: Similar to Raman spectroscopy, FT-IR probes the vibrational modes of the molecule. Temperature-dependent FT-IR studies can also be used to monitor phase transitions by observing changes in the characteristic absorption bands, such as those for the C=O stretching, C-O stretching of the ether and ester groups, and various vibrations of the alkyl chain and aromatic ring. These changes provide insights into the conformational state of the molecules and the nature of intermolecular interactions in different phases.

Probing Molecular Structural Transformations at Phase Transitions

The thermotropic behavior of this compound is characterized by distinct phase transitions, which can be identified and analyzed using a combination of thermal, optical, and scattering techniques. The transitions between the crystalline (Cr), smectic, nematic (N), and isotropic (I) phases are driven by changes in molecular ordering and dynamics, which can be probed at a molecular level.

Detailed Research Findings:

Investigations into homologous series of p-n-alkoxybenzoic acid derivatives have established a clear trend in their mesomorphic behavior, where the length of the alkoxy chain significantly influences the type and stability of the liquid crystal phases. For long-chain derivatives, such as those with decyloxy tails, the emergence of smectic phases in addition to nematic phases is a common observation. This is attributed to the enhanced intermolecular interactions and the tendency for micro-segregation of the aromatic cores and the aliphatic chains, which promotes layered smectic ordering.

Differential Scanning Calorimetry (DSC) is a primary tool for identifying the temperatures and enthalpy changes associated with these phase transitions. For compounds structurally similar to this compound, DSC thermograms typically reveal distinct peaks corresponding to the melting from the crystalline state to a liquid crystalline phase and a subsequent transition to the isotropic liquid at a higher temperature.

Polarizing Optical Microscopy (POM) allows for the direct visualization of the characteristic textures of the different mesophases. For instance, the nematic phase is often identified by its Schlieren or threaded texture, while smectic phases exhibit focal-conic fan or mosaic textures. These textures arise from the long-range orientational order of the molecules within the liquid crystalline state.

X-ray Diffraction (XRD) provides quantitative information about the molecular arrangement within the various phases. In the smectic phase of similar long-chain benzoate esters, XRD patterns typically show a sharp, low-angle reflection corresponding to the smectic layer spacing (d) and a diffuse wide-angle reflection related to the average intermolecular distance. The temperature dependence of the layer spacing can offer insights into the molecular tilt within the smectic layers.

Vibrational spectroscopy, such as FTIR, is sensitive to changes in the local molecular environment and conformation. Analysis of specific vibrational modes, for example, the C=O stretching of the ester group or the C-O stretching of the ether linkage, can reveal subtle changes in intermolecular interactions and molecular packing that occur at phase transitions.

While specific detailed studies focusing exclusively on this compound are not extensively reported in the publicly available literature, the well-established methodologies and findings for homologous series provide a strong predictive framework for its behavior. The data from analogous compounds strongly suggest that this compound will exhibit a rich mesomorphism that can be thoroughly characterized by these advanced analytical techniques.

Data Tables:

Based on the analysis of structurally similar compounds, the following tables represent the type of data obtained from advanced spectroscopic and diffraction analyses.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Smectic | ||

| Smectic to Nematic | ||

| Nematic to Isotropic |

| Temperature (°C) | Layer Spacing (d) (Å) | Intermolecular Distance (Å) |

|---|---|---|

| Vibrational Mode | Crystal Phase | Smectic Phase | Nematic Phase | Isotropic Phase |

|---|---|---|---|---|

| C=O Stretch | ||||

| Aromatic C=C Stretch | ||||

| Aliphatic C-H Stretch |

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For liquid crystal molecules like Methyl 4-(decyloxy)benzoate, DFT is employed to predict a wide range of properties, from molecular geometry to reactivity, offering a bridge between its chemical structure and observed mesophase behavior. bohrium.comnih.gov

Theoretical studies on analogous alkoxy benzoate (B1203000) compounds reveal that the molecule typically adopts a planar, rod-like shape, which is favorable for the formation of mesophases. bohrium.comnih.gov The decyloxy tail, while flexible, tends to exist in a trans-conformation to maximize molecular length. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the benzoate core is expected to be largely planar, a feature that facilitates the stacking and alignment necessary for liquid crystalline behavior. nih.gov The electronic structure analysis, derived from the optimized geometry, maps the electron density distribution, highlighting regions that are electron-rich or electron-poor. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which are critical for understanding intermolecular interactions. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a 4-Alkoxybenzoate Core (Illustrative) Note: This table presents typical values for the core structure based on DFT studies of similar benzoate esters, as specific data for this compound is not available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.21 Å |

| C-O (Ester) Bond Length | Length of the ester single bond | ~1.36 Å |

| Aromatic C-C Bond Length | Average length of C-C bonds in the benzene (B151609) ring | ~1.40 Å |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting of chemical bonds.

This predictive power is invaluable for the accurate assignment of experimental spectra. For this compound, theoretical vibrational analysis helps identify characteristic frequencies for its key functional groups:

Carbonyl (C=O) Stretch: A strong, characteristic vibration of the ester group.

C-O Ester Stretch: Vibrations associated with the single bonds of the ester linkage.

Aromatic C-H and C=C Stretches: Vibrations originating from the benzene ring.

Aliphatic C-H Stretches: Vibrations from the decyloxy chain.

By comparing the computed spectrum with the experimental one, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. sapub.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. sapub.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

A small HOMO-LUMO gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Mesogenic Benzoate Note: These are representative values based on DFT studies of similar liquid crystalline molecules.

| Parameter | Formula | Description | Typical Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measure of chemical stability and reactivity | ~ 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~ 2.5 eV |

The mesophase behavior of a liquid crystal is strongly influenced by the strength and nature of intermolecular forces. DFT calculations can precisely determine the molecular dipole moment and polarizability, which are key indicators of these forces.

Polarisability: This describes how easily the electron cloud of a molecule can be distorted by an external electric field. Rod-shaped liquid crystal molecules typically exhibit high anisotropy in their polarizability, meaning it is much easier to polarize them along their long axis than perpendicular to it.

The stability of nematic and smectic mesophases in 4-alkoxybenzoates is directly related to these electrostatic properties. elsevierpure.com Strong dipole moments and high polarizability enhance the end-to-end intermolecular attractions, promoting the parallel alignment required for the formation and stabilization of liquid crystal phases. rochester.edu

Functional Material Science Applications and Research

Development of New Optical and Electro-optical Materials

The unique electronic and structural characteristics of aromatic esters like Methyl 4-(decyloxy)benzoate make them intriguing subjects for the development of advanced optical and electro-optical materials. The interplay between the electron-donating decyloxy group and the electron-withdrawing methyl ester group, mediated by the benzene (B151609) ring, gives rise to properties that are essential for applications in photonics and display technologies.

Non-Linear Optical (NLO) Property Assessment for Photonic Devices

Non-linear optical (NLO) materials are crucial for the development of photonic devices that can manipulate light in advanced ways, including frequency conversion and all-optical switching. Research into organic molecules for NLO applications often focuses on compounds with significant hyperpolarizability, which is a measure of the non-linear response of a molecule to an applied electric field.

While direct NLO studies on this compound are not extensively documented, research on analogous compounds within the alkyl 4-(alkoxy)benzoate family provides valuable insights. For instance, studies on similar benzoate (B1203000) esters have shown that the presence of donor-acceptor groups across a conjugated system can lead to significant second-order NLO responses. The decyloxy chain in this compound acts as an electron-donating group, which, in conjunction with the ester functionality, could contribute to its NLO properties. The magnitude of this effect is often dependent on the molecular geometry and the electronic nature of the substituents. Further computational and experimental studies, such as Kurtz-Perry powder technique or Hyper-Rayleigh scattering, would be necessary to quantify the NLO coefficients of this compound and assess its suitability for applications in devices like frequency doublers and electro-optic modulators.

Exploration in Optical Switching and Display Technologies

The liquid crystalline properties often exhibited by long-chain aromatic esters are of significant interest for optical switching and display technologies. The ability of these molecules to align in specific orientations under the influence of an external electric field allows for the modulation of light, which is the fundamental principle behind liquid crystal displays (LCDs).

Compounds related to this compound, particularly those with longer alkyl chains, are known to exhibit liquid crystalline phases. For example, research on 4-alkoxybenzoic acids has demonstrated the formation of various mesophases. While this compound itself may not be liquid crystalline at ambient temperatures, its molecular structure is a foundational element for designing liquid crystalline materials. By modifying the molecular core or the terminal groups, it is possible to induce mesophase behavior. The decyloxy chain contributes to the molecular anisotropy necessary for the formation of liquid crystal phases. In such materials, the application of an electric field can alter the alignment of the molecules, thereby changing the refractive index and allowing for the switching of light. This property is vital for applications in spatial light modulators, optical shutters, and advanced display technologies that require fast switching times and high contrast ratios.

Fire Retardant Properties Research of Derivatives

The enhancement of fire safety in polymeric materials is a critical area of research. The incorporation of flame retardant additives can significantly reduce the flammability of polymers. Derivatives of benzoic acid have been investigated for their potential as flame retardants, and the structural features of this compound suggest that its derivatives could offer a viable pathway to improving the fire resistance of various materials.

Limiting Oxygen Index (LOI) Testing and Performance Evaluation

The Limiting Oxygen Index (LOI) is a standardized method used to quantify the flammability of a material. It measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. A higher LOI value indicates greater fire resistance. Materials with an LOI above 21% (the approximate concentration of oxygen in the atmosphere) are considered to be self-extinguishing.

Hypothetical LOI Values for a Polymer with Benzoate Additives

| Material | Additive Concentration (%) | LOI (%) |

|---|---|---|

| Base Polymer | 0 | 19 |

| Polymer + Derivative A | 10 | 24 |

| Polymer + Derivative B | 10 | 26 |

Structure-Properties Relationship in Fire Retardancy

The effectiveness of a flame retardant is intrinsically linked to its chemical structure. For derivatives of this compound, several structural features would influence their fire-retardant properties. The aromatic ring can promote the formation of a stable char layer during combustion. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds.

The long decyloxy aliphatic chain would also play a crucial role. Its thermal degradation behavior would be a key factor. If it decomposes to form inert gases, it would contribute to a gas-phase flame retardant mechanism by diluting the flammable gases and oxygen. Furthermore, modifications to the benzoate structure, such as the introduction of phosphorus or nitrogen-containing functional groups, could significantly enhance its fire-retardant efficacy through synergistic effects, promoting charring and releasing flame-inhibiting radicals. Understanding these structure-property relationships is essential for the rational design of more effective fire-retardant additives based on the this compound scaffold.

Self-Assembled Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly, a fundamental concept in supramolecular chemistry. The resulting supramolecular architectures can exhibit novel properties and functions. The molecular structure of this compound, with its combination of a rigid aromatic core and a flexible aliphatic chain, makes it and its analogues interesting building blocks for the construction of such assemblies.

Research on similar long-chain 4-alkoxybenzoic acids has shown that these molecules can self-assemble into various structures, including dimers, and can form liquid crystalline phases. The primary driving forces for this self-assembly are hydrogen bonding (in the case of the acids) and van der Waals interactions between the long alkyl chains. For this compound, while lacking the strong hydrogen bonding capability of a carboxylic acid, the van der Waals forces between the decyloxy chains and π-π stacking interactions between the aromatic rings can still drive the formation of ordered structures. These interactions can lead to the formation of lamellar (layered) or columnar structures, particularly in the solid state or in concentrated solutions. The study of these self-assembled architectures is crucial for applications in nanotechnology, such as the development of organic semiconductors, sensors, and templates for the synthesis of nanomaterials. The precise control over the molecular structure allows for the tuning of the resulting supramolecular organization and its macroscopic properties.

Molecular Recognition Directed Self-Organization Principles

The self-organization of this compound into ordered supramolecular structures is a process governed by a combination of non-covalent intermolecular forces. Unlike analogous 4-(decyloxy)benzoic acid, which primarily forms hydrogen-bonded dimers, the self-assembly of this ester is directed by other key molecular recognition principles.

The calamitic, or rod-like, shape of the this compound molecule is a fundamental prerequisite for the formation of anisotropic liquid crystalline phases. This elongated structure arises from the linear arrangement of the decyloxy tail, the rigid phenyl ring, and the methyl benzoate headgroup.

The primary driving forces for the self-assembly of these molecules are dipole-dipole interactions and van der Waals forces. The ester group introduces a significant dipole moment, leading to electrostatic interactions that promote a parallel alignment of the molecules. Additionally, van der Waals forces between the aromatic cores (π-π stacking) and between the flexible decyloxy chains contribute to the stability of the assembled structures. The long alkyl chains play a crucial role; their flexibility allows for conformational changes that facilitate packing, while the collective van der Waals attractions are substantial.

The segregation of the molecules into distinct regions of differing polarity, known as the micro-segregation effect, also contributes to self-organization. The aromatic cores and the aliphatic decyloxy chains have different chemical natures, leading to their preferential association with similar moieties in neighboring molecules. This nanoscale segregation helps to stabilize the layered arrangements found in smectic liquid crystal phases.

Formation of Ordered Supramolecular Structures

The interplay of the aforementioned molecular recognition principles leads to the formation of ordered supramolecular structures, specifically thermotropic liquid crystal phases. For calamitic esters like this compound, smectic phases are commonly observed. In these phases, the molecules are arranged in layers, with the long molecular axes oriented, on average, in a specific direction.

Research on similar methyl 4-(alkoxystyryl)benzoates has shown the formation of the Smectic A (SmA) phase and, upon cooling, the more ordered Smectic E (CrE) phase. In the SmA phase, the molecules are arranged in layers with their long axes perpendicular to the layer planes, and within each layer, the molecules have a liquid-like positional order. The CrE phase is a more ordered smectic phase with a higher degree of positional order within the layers.

The stability and type of the mesophase are influenced by the length of the alkyl chain. Studies on homologous series of methyl 4-alkoxybenzoates have demonstrated that increasing the chain length generally enhances the stability of the smectic phase. This is attributed to the increased van der Waals interactions between the longer alkyl chains.

The table below summarizes the typical liquid crystal phases observed for calamitic esters and the key intermolecular interactions driving their formation.

| Supramolecular Structure | Description | Primary Driving Forces for Formation |

| Smectic A (SmA) Phase | Molecules are organized into layers with their long axes oriented perpendicular to the layer planes. Within the layers, there is no long-range positional order. | Dipole-dipole interactions, π-π stacking of aromatic cores, van der Waals forces between alkyl chains. |

| Smectic E (CrE) Phase | A more ordered smectic phase with a higher degree of positional and orientational order within the layers. | Enhanced intermolecular interactions upon cooling, leading to a more crystalline-like packing within the layers. |

The formation of these ordered supramolecular structures is a key area of research, as the resulting materials have potential applications in optical and electronic devices where control over molecular organization is crucial.

Investigation of Bioactive Properties and Pharmaceutical Research Relevance

Research into Antimicrobial Activities

The antimicrobial potential of various benzoate (B1203000) derivatives has been a subject of scientific inquiry. Research into the broader class of phenolic acid alkyl esters, to which methyl 4-(decyloxy)benzoate belongs, has indicated that antimicrobial activity can be influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length is associated with enhanced inhibitory activity against various microorganisms. cabidigitallibrary.org

Esters of p-hydroxybenzoic acid, commonly known as parabens, have a long history of use as antimicrobial agents. cabidigitallibrary.org Studies on these related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org While direct studies on the antimicrobial spectrum of this compound are not extensively detailed in the available literature, the known structure-activity relationships of similar compounds suggest a potential for antimicrobial effects that warrants further specific investigation.

Research into Antifungal Properties

Similar to its potential antimicrobial properties, the antifungal activity of this compound is an area of interest. Benzoates and their derivatives have been investigated for their ability to inhibit the growth of various fungal strains. nih.gov For instance, studies on salicylanilide (B1680751) esters with 4-(trifluoromethyl)benzoic acid have demonstrated antifungal activity against a range of fungi, with the potency being structure-dependent. nih.gov Although these are different chemical entities, they highlight the potential for benzoate-containing structures to exhibit antifungal properties. The lipophilicity conferred by the decyloxy group in this compound could theoretically influence its interaction with fungal cell membranes, a key factor in antifungal activity. However, specific experimental data on the antifungal efficacy and spectrum of this compound is not yet available.

Research into Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The core structure of this compound includes a phenolic moiety, suggesting a potential for antioxidant activity. Research on various phenolic acid derivatives has established their capacity to act as antioxidants. cabidigitallibrary.org The substitution pattern on the benzene (B151609) ring and the nature of the ester group can modulate this activity. While the specific antioxidant capacity of this compound has not been quantified in dedicated studies, its chemical structure provides a basis for hypothesizing such properties. Further research, including assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or FRAP (ferric reducing antioxidant power) assays, would be necessary to validate and quantify its antioxidant potential.

Exploratory Studies in Drug Delivery Systems Research

The physical and chemical properties of this compound, such as its molecular weight and lipophilicity, make it a candidate for investigation in the field of drug delivery. Liposomes, which are vesicular structures composed of lipid bilayers, are extensively studied as drug delivery vehicles. The incorporation of molecules with specific properties into these bilayers can enhance drug loading and control the release of therapeutic agents.

For example, research on methyl-branched lipids has shown that their inclusion in liposomal formulations can decrease the permeability of the membrane, leading to improved drug retention and sustained release. While not directly involving this compound, these studies underscore the principle that modifying the lipid composition can significantly impact the performance of a drug delivery system. The decyloxy chain of this compound could potentially be integrated into lipid-based delivery systems to modulate their characteristics. However, specific studies detailing the use or efficacy of this compound in any drug delivery formulation are currently lacking.

Emerging Research Frontiers and Future Outlook

Integration in Nanoscience and Soft Matter Physics Research

Methyl 4-(decyloxy)benzoate and related calamitic (rod-like) liquid crystals are integral to soft matter physics, which studies systems that are easily deformed by thermal stresses or fluctuations. The defining characteristic of these molecules is their ability to self-assemble into phases with degrees of order between that of a crystalline solid and an isotropic liquid. For the methyl 4-(alkoxy)benzoate series, this often manifests as the formation of smectic phases. tandfonline.com

In the context of nanoscience, the smectic phases of these materials are particularly significant. The Smectic A (SmA) phase, for instance, is characterized by a one-dimensional quasi-long-range positional order, where the molecules arrange themselves into well-defined layers. tandfonline.com These layers, typically with a thickness corresponding to the molecular length, create a periodic nanostructure. This self-assembled layered architecture can be exploited in various ways:

Nanoscale Templates: The smectic layers can act as templates for organizing nanoparticles, quantum dots, or guest molecules into ordered arrays, which is crucial for the development of advanced composite materials with anisotropic optical or electronic properties.

Confined Reaction Environments: The nano-scale spaces between the smectic layers can serve as confined environments for chemical reactions, potentially leading to novel polymeric structures or controlling reaction pathways.

Model Systems for Low-Dimensional Physics: The layered structure of smectic phases provides a physical realization of a two-dimensional system, allowing researchers to study physical phenomena, such as phase transitions and defect dynamics, in reduced dimensionality.

The integration of compounds like this compound into soft matter research provides a platform for exploring fundamental questions about self-assembly, molecular ordering, and the emergence of complex phases from simple molecular interactions.

Advanced Characterization Techniques in Mesophase Studies

The investigation of liquid crystalline phases, or mesophases, necessitates a suite of advanced analytical techniques to probe their structure and thermodynamic properties. For this compound and its analogues, a combination of methods is employed to fully characterize its behavior.

Polarizing Optical Microscopy (POM): This is the primary and most direct method for identifying liquid crystal phases. As a mesophase is anisotropic, it is birefringent, meaning it can split a beam of polarized light. When viewed between crossed polarizers, each mesophase exhibits a characteristic optical texture. For example, the Smectic A phase often displays a focal conic fan texture. tandfonline.comresearchgate.net POM is used to determine the phase transition temperatures by observing changes in these textures upon heating and cooling. tandfonline.com

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. tandfonline.comnih.gov It provides precise quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions (e.g., crystal-to-smectic, smectic-to-isotropic). tandfonline.com This thermodynamic data is crucial for understanding the stability and nature of the mesophases.

X-ray Diffraction (XRD): XRD is an indispensable tool for elucidating the structure of mesophases. researchgate.net By analyzing the diffraction pattern of X-rays passing through an aligned sample, researchers can determine the arrangement of molecules. In a Smectic A phase, a sharp, low-angle reflection indicates the layer spacing (d), while a diffuse wide-angle signal confirms the liquid-like disorder within the layers. tandfonline.comresearchgate.net Temperature-dependent XRD studies reveal how the layer spacing changes with temperature, providing insights into intermolecular interactions. tandfonline.comresearchgate.net

Micro-Raman Spectroscopy: This technique provides information about molecular-level changes during phase transitions. By analyzing the shifts in vibrational frequencies of specific chemical bonds (e.g., C=O, C=C, C-H), researchers can deduce how intermolecular interactions and molecular conformations change as the material transitions from a crystalline solid to a smectic phase and finally to an isotropic liquid. tandfonline.comresearchgate.net

Inverse Gas Chromatography (IGC): IGC is a sophisticated method used to determine the thermodynamic characteristics of a material. nih.gov In this technique, the liquid crystal compound is used as the stationary phase in a chromatography column. By injecting known volatile compounds (probes) and measuring their retention times, it is possible to calculate various thermodynamic interaction parameters. nih.govnih.gov

The table below summarizes the typical phase transitions and characterization data that would be expected for a compound like this compound, based on studies of similar calamitic liquid crystals. tandfonline.comresearchgate.net

| Phase Transition | Technique | Observed Phenomenon |

| Crystal → Smectic A | DSC | Endothermic peak indicating melting point and enthalpy of fusion. |

| Crystal → Smectic A | POM | Loss of crystalline structure, appearance of a liquid crystalline texture (e.g., focal conic). |

| Smectic A → Isotropic | DSC | Endothermic peak indicating clearing point and enthalpy of the transition. |

| Smectic A → Isotropic | POM | Disappearance of the texture, sample becomes dark (isotropic). |

| Smectic A Phase | XRD | Sharp low-angle diffraction peak corresponding to layer spacing; diffuse wide-angle scattering. |

Rational Design Principles for Tailored Functional Mesogenic Compounds

The development of new liquid crystalline materials with specific, desired properties relies on a deep understanding of structure-property relationships. The molecular architecture of mesogens like this compound can be systematically modified to tune their mesomorphic behavior. Several key design principles have been established from studies on homologous series of benzoate (B1203000) derivatives. researchgate.netderpharmachemica.com

Influence of the Alkoxy Chain Length: The length of the flexible alkoxy chain (-OC₁₀H₂₁) plays a critical role in determining the type and stability of the mesophase.

Mesophase Stability: Generally, increasing the chain length from shorter homologues enhances mesophase stability and promotes the formation of higher-ordered smectic phases over nematic phases. researchgate.net This is due to increased van der Waals interactions between the aliphatic tails, which favors layered packing. researchgate.net

Role of the Rigid Core: The central phenyl benzoate unit provides the necessary rigidity and anisotropy for mesophase formation. Its aromatic nature facilitates π-π stacking interactions, which contribute to the parallel alignment of the molecules.

The systematic application of these principles allows for the rational design of new mesogenic compounds. By carefully selecting the core structure, the length and nature of the flexible tails, and the terminal functional groups, chemists can create materials with tailored properties, such as specific phase transition temperatures, broad mesophase ranges, or responsiveness to external stimuli like electric fields.

The following table summarizes these key design principles.

| Molecular Component | Design Principle | Effect on Mesomorphic Properties |

| Flexible Alkoxy Chain | Varying the chain length (n in -OCₙH₂ₙ₊₁) | Longer chains tend to stabilize smectic phases over nematic phases and increase the clearing point (up to a limit). tandfonline.comresearchgate.net |

| Rigid Core Structure | Modifying the aromatic core (e.g., number of phenyl rings) | Increases molecular rigidity and anisotropy, generally raising transition temperatures. |

| Terminal Functional Groups | Altering groups like the methyl ester | Modifies molecular polarity and polarizability, influencing intermolecular forces and mesophase type. derpharmachemica.com |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(decyloxy)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via esterification of 4-(decyloxy)benzoic acid with methanol under acid catalysis. Optimization includes:

- Catalyst Selection: Use concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to enhance reaction rates.

- Temperature Control: Reflux conditions (~110°C) improve esterification efficiency while avoiding decomposition.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR to confirm ester bond formation (C=O stretch at ~1720 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Signals at δ 0.88 ppm (terminal CH₃ of decyloxy chain), δ 3.85–4.05 ppm (OCH₃ and OCH₂ groups), and aromatic protons (δ 6.8–8.0 ppm).

- ¹³C NMR: Confirms ester carbonyl (δ ~167 ppm) and methoxy/decyloxy carbons.

- FT-IR: Key peaks include ester C=O (~1720 cm⁻¹) and aromatic C-O (~1250 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 320.235 (calculated for C₁₈H₂₈O₃).

Cross-referencing with computational tools (e.g., ChemDraw) enhances structural assignment accuracy .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer:

- Analytical HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (80:20, v/v). Retention time consistency confirms purity.

- Melting Point Analysis: Compare observed melting point (e.g., 164–167°C) with literature values to detect impurities .

- Recrystallization: Purify using ethanol or methanol to remove unreacted starting materials.

Advanced Research Questions

Q. How do variations in the alkoxy chain length (e.g., decyloxy vs. heptyloxy) influence the mesomorphic behavior of Methyl 4-(alkoxy)benzoate derivatives?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Analyze phase transitions. Longer chains (e.g., decyloxy) enhance liquid crystalline stability due to increased van der Waals interactions.

- Polarized Optical Microscopy (POM): Observe textures (e.g., smectic or nematic phases). Decyloxy derivatives typically exhibit broader mesophase ranges compared to shorter chains.

- X-ray Diffraction (XRD): Measure layer spacing; longer chains increase d-spacing, altering packing efficiency .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester carbonyl is a hotspot for nucleophilic attack.

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., DMF or THF) on reaction kinetics.

- Transition State Analysis: Use software like Gaussian or ORCA to map energy barriers for SN2 mechanisms at the methoxy group .

Q. What role does the decyloxy substituent play in the compound’s stability under high-temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decyloxy’s long alkyl chain increases thermal stability, delaying decomposition (observed onset ~250°C).

- Kinetic Studies: Monitor degradation via Arrhenius plots. The hydrophobic decyloxy group reduces hydrolytic susceptibility compared to shorter chains.

- Accelerated Aging Tests: Expose samples to 80°C/75% RH; analyze stability via HPLC to detect ester hydrolysis products .

Data Contradiction Analysis

- Boiling Point Variability: reports a boiling point of 588.5°C, while similar esters (e.g., methyl 4-methoxybenzoate) typically boil at lower temperatures (~300°C). This discrepancy may arise from differences in measurement methods (e.g., reduced pressure vs. ambient) .

- Purity Standards: Sigma-Aldrich’s rare chemical designation () suggests limited commercial availability, emphasizing the need for in-house synthesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.